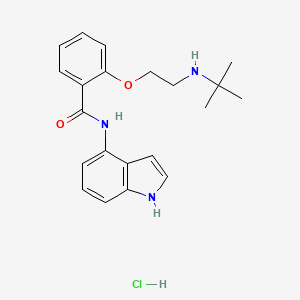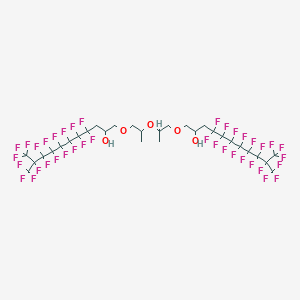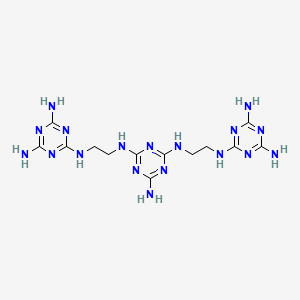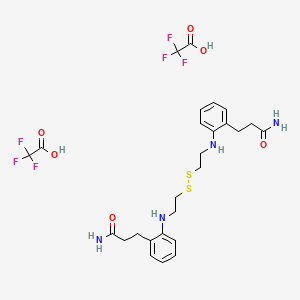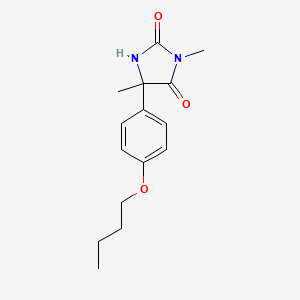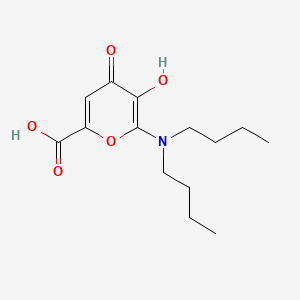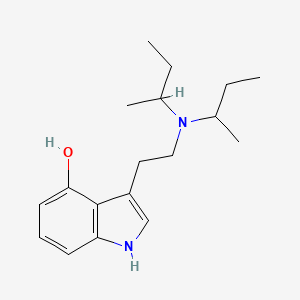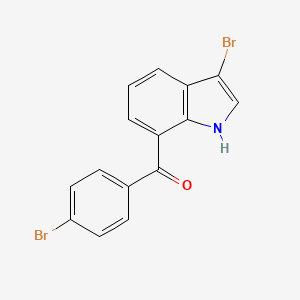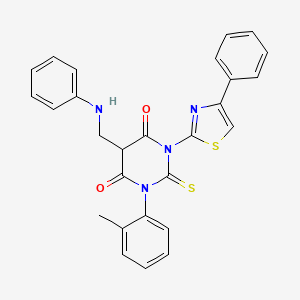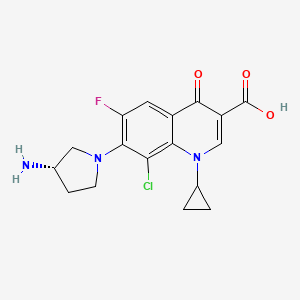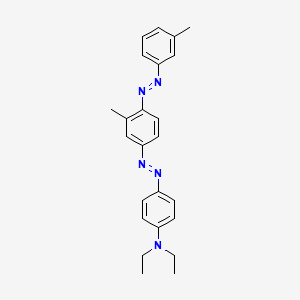
Benzenamine, N,N-diethyl-4-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bencenamina, N,N-dietil-4-((3-metil-4-((3-metilfenil)azo)fenil)azo)- es un compuesto orgánico complejo conocido por su estructura y propiedades únicas. Este compuesto pertenece a la clase de compuestos azoicos, que se caracterizan por la presencia de uno o más grupos azo (-N=N-) conectados a anillos aromáticos. La presencia de estos grupos azo confiere distintas propiedades químicas y físicas al compuesto, lo que lo hace valioso en diversas aplicaciones científicas e industriales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Bencenamina, N,N-dietil-4-((3-metil-4-((3-metilfenil)azo)fenil)azo)- típicamente implica un proceso de múltiples pasos. Un método común incluye la diazotación de derivados de anilina seguida de reacciones de acoplamiento azoico. Las condiciones de reacción a menudo requieren ambientes ácidos y temperaturas controladas para asegurar la estabilidad de las sales de diazonio formadas durante el proceso.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar reacciones de diazotación y acoplamiento a gran escala utilizando reactores automatizados para mantener un control preciso sobre las condiciones de reacción. El uso de catalizadores y solventes puede mejorar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
Bencenamina, N,N-dietil-4-((3-metil-4-((3-metilfenil)azo)fenil)azo)- experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar derivados nitro correspondientes.
Reducción: Las reacciones de reducción pueden romper los enlaces azo, lo que lleva a la formación de aminas.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en los anillos aromáticos, permitiendo una mayor funcionalización.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan a menudo agentes reductores como borohidruro de sodio (NaBH4) e hidrógeno gaseoso (H2) en presencia de un catalizador.
Sustitución: Los reactivos como los halógenos (Cl2, Br2) y los agentes nitrantes (HNO3) se emplean comúnmente.
Principales Productos Formados
Oxidación: Derivados nitro del compuesto original.
Reducción: Aminas correspondientes y otras formas reducidas.
Sustitución: Derivados halogenados o nitrados, dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Bencenamina, N,N-dietil-4-((3-metil-4-((3-metilfenil)azo)fenil)azo)- tiene una amplia gama de aplicaciones en investigación científica:
Química: Utilizado como precursor en la síntesis de colorantes y pigmentos debido a sus vibrantes propiedades de color.
Biología: Empleado en técnicas de tinción para microscopía para destacar componentes celulares específicos.
Medicina: Investigado para su posible uso en sistemas de administración de fármacos y como herramienta de diagnóstico.
Industria: Utilizado en la producción de polímeros, recubrimientos y otros materiales que requieren una coloración y estabilidad específicas.
Mecanismo De Acción
El mecanismo de acción de Bencenamina, N,N-dietil-4-((3-metil-4-((3-metilfenil)azo)fenil)azo)- implica su interacción con objetivos moleculares a través de sus grupos azo. Estas interacciones pueden provocar cambios en la estructura electrónica del compuesto, afectando su reactividad y propiedades de unión. Las vías involucradas a menudo incluyen procesos de transferencia de electrones y la formación de especies intermedias que facilitan reacciones posteriores.
Comparación Con Compuestos Similares
Compuestos Similares
Bencenamina, N,N-dietil-4-metil-: Similar en estructura pero carece de los grupos azo adicionales, lo que resulta en diferente reactividad y aplicaciones.
Bencenamina, N,N-dietil-3-metil-: Otro isómero estructural con propiedades y usos distintos.
Bencenamina, N,N-dietil-4-nitroso-: Contiene un grupo nitroso en lugar de grupos azo, lo que lleva a un comportamiento químico diferente.
Singularidad
Bencenamina, N,N-dietil-4-((3-metil-4-((3-metilfenil)azo)fenil)azo)- se destaca por sus dos grupos azo, que proporcionan propiedades electrónicas y estéricas únicas. Estas características lo hacen particularmente valioso en aplicaciones que requieren propiedades de color específicas y patrones de reactividad.
Propiedades
Número CAS |
72207-96-6 |
|---|---|
Fórmula molecular |
C24H27N5 |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
N,N-diethyl-4-[[3-methyl-4-[(3-methylphenyl)diazenyl]phenyl]diazenyl]aniline |
InChI |
InChI=1S/C24H27N5/c1-5-29(6-2)23-13-10-20(11-14-23)25-26-22-12-15-24(19(4)17-22)28-27-21-9-7-8-18(3)16-21/h7-17H,5-6H2,1-4H3 |
Clave InChI |
MMMDUDMVAWWWMR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N=NC3=CC=CC(=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


